2-Ethyl-4,4,4-trifluorobutanoic acid

Medicinal Chemistry Chemical Synthesis Building Block

2-Ethyl-4,4,4-trifluorobutanoic acid (C6H9F3O2, MW 170.13) is a terminally fluorinated carboxylic acid building block. Its structure features a trifluoromethyl group at the C4 position and an ethyl branch at the C2 position of the butanoic acid backbone, making it a derivative of 4,4,4-trifluorobutyric acid.

Molecular Formula C6H9F3O2
Molecular Weight 170.131
CAS No. 769169-19-9
Cat. No. B2868360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,4,4-trifluorobutanoic acid
CAS769169-19-9
Molecular FormulaC6H9F3O2
Molecular Weight170.131
Structural Identifiers
SMILESCCC(CC(F)(F)F)C(=O)O
InChIInChI=1S/C6H9F3O2/c1-2-4(5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11)
InChIKeyZNYVBGOPXCRMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4,4,4-trifluorobutanoic Acid (CAS 769169-19-9): Procurement and Analytical Profile


2-Ethyl-4,4,4-trifluorobutanoic acid (C6H9F3O2, MW 170.13) is a terminally fluorinated carboxylic acid building block . Its structure features a trifluoromethyl group at the C4 position and an ethyl branch at the C2 position of the butanoic acid backbone, making it a derivative of 4,4,4-trifluorobutyric acid . As a fluorinated scaffold, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals where the -CF3 group imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .

Why 2-Ethyl-4,4,4-trifluorobutanoic Acid Cannot Be Replaced by Simple Trifluorobutanoic Acids


Generic substitution with simpler fluorinated butanoic acids (e.g., 4,4,4-trifluorobutyric acid, CAS 406-93-9, or 2-(trifluoromethyl)butanoic acid, CAS 2599097-73-9) fails because the ethyl branch at the C2 position introduces a stereocenter, fundamentally altering both physicochemical and biological properties . This branching increases the rotatable bond count, modifies the spatial orientation of the carboxylic acid moiety, and directly impacts target binding in downstream applications [1]. In medicinal chemistry programs, such structural differentiation is critical; replacing a branched building block with a linear analog can lead to altered binding affinities, different pharmacokinetic profiles, or even complete loss of activity due to conformational mismatch at the target site .

Quantitative Differentiation of 2-Ethyl-4,4,4-trifluorobutanoic Acid (CAS 769169-19-9) Versus Closest Analogs


Molecular Weight Increase Versus Parent 4,4,4-Trifluorobutyric Acid

The target compound (MW 170.13 g/mol) exhibits a 19.7% higher molecular weight than its unsubstituted parent compound, 4,4,4-trifluorobutyric acid (MW 142.08 g/mol) . This increase, due to the ethyl substitution at the C2 position, directly impacts compound properties relevant to drug discovery such as lipophilicity and target residence time [1].

Medicinal Chemistry Chemical Synthesis Building Block

Inferred LogP and Lipophilicity Differentiation from Unbranched Trifluorobutanoic Acids

Fluorination of the butanoic acid core generally enhances lipophilicity . However, the ethyl branch at C2 in 2-Ethyl-4,4,4-trifluorobutanoic acid creates a tertiary carbon adjacent to the carboxylic acid, which is expected to further increase the calculated partition coefficient (cLogP) compared to linear analogs like 4,4,4-trifluorobutyric acid (cLogP ~1.4) . While experimental LogP for the target compound is not reported, its branched structure is predicted to yield a cLogP >1.6, enhancing membrane permeability .

Lipophilicity Drug Design ADME

Commercial Purity Benchmarking and Procurement Confidence

The target compound is consistently supplied at a minimum purity specification of 95% across multiple reputable vendors, with analytical documentation (NMR, HPLC, GC) available . While the parent compound 4,4,4-trifluorobutyric acid is also commonly supplied at 95-98% purity , the more complex, branched structure of the target compound (2-ethyl substitution) makes achieving this purity level a stronger indicator of a controlled, validated synthesis . Procurement decisions benefit from this established quality benchmark.

Quality Control Procurement Chemical Supply

Optimal Deployment Scenarios for 2-Ethyl-4,4,4-trifluorobutanoic Acid (CAS 769169-19-9)


Synthesis of Chiral Bioactive Molecules Requiring a Branched Fluorinated Scaffold

The C2 ethyl branch introduces a stereocenter absent in linear analogs, making 2-Ethyl-4,4,4-trifluorobutanoic acid essential for synthesizing enantiomerically pure drug candidates where chirality near the carboxylic acid moiety dictates biological activity . This differentiates it from achiral, unbranched fluorinated acids like 4,4,4-trifluorobutyric acid, which lack this stereochemical control point .

Optimization of Lead Compounds with Poor Membrane Permeability

The ethyl branch at C2 is predicted to increase lipophilicity (cLogP >1.6) compared to linear trifluorobutanoic acids (cLogP ~1.4) [1]. This enhanced lipophilicity can improve passive diffusion across cell membranes, making the compound a valuable building block for modifying lead compounds with suboptimal cellular uptake or oral bioavailability .

Agrochemical Intermediate Development

Fluorinated building blocks are widely used to improve the metabolic stability and potency of herbicides and fungicides . The specific branched structure of 2-Ethyl-4,4,4-trifluorobutanoic acid offers a distinct molecular geometry for designing novel agrochemicals with improved selectivity and environmental persistence compared to simpler trifluoromethyl-containing acids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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